![molecular formula C14H10Cl2N2O3 B11039097 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid](/img/structure/B11039097.png)
2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid
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Overview
Description
2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzoic acid moiety linked to a 3,4-dichlorophenyl group through a carbamoylamino linkage. Its unique structure imparts specific chemical properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid typically involves the reaction of 3,4-dichloroaniline with isocyanates to form the corresponding carbamoylamino intermediate. This intermediate is then reacted with benzoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoylamino derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid has garnered attention for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases .
- Anticancer Properties : The compound's interaction with specific molecular targets suggests potential use in cancer therapy. Its ability to inhibit certain enzymes involved in cancer progression has been documented .
Biological Research
In biological contexts, this compound serves as a valuable tool:
- Enzyme Inhibition Studies : It is employed to investigate enzyme-ligand interactions, aiding in the understanding of biochemical pathways and potential therapeutic interventions .
- Protein Interaction Studies : The compound can modulate signaling pathways by interacting with cellular receptors, influencing cellular responses crucial for various biological processes .
Industrial Applications
The compound is also utilized in industrial settings:
- Synthesis of Specialty Chemicals : As an intermediate in the production of pharmaceuticals and other specialty chemicals, it plays a critical role in chemical manufacturing processes .
- Development of Novel Therapeutics : Its unique structure allows it to be modified into various derivatives that may have enhanced biological activities or novel properties .
- Anti-inflammatory Activity Assessment
- Cancer Cell Line Studies
- Enzyme Inhibition Mechanisms
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorophenyl)amino]benzoic acid
- 2-[(3,4-Dichlorophenyl)carbamoylamino]acetic acid
- 2-[(3,4-Dichlorophenyl)carbamoylamino]propanoic acid
Comparison
Compared to its analogs, 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid exhibits unique properties due to the presence of the benzoic acid moiety. This structural feature enhances its stability and reactivity, making it more suitable for certain applications, such as enzyme inhibition studies and pharmaceutical synthesis. The dichlorophenyl group also contributes to its distinct chemical behavior, particularly in substitution reactions.
Biological Activity
2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid, also known as a derivative of benzoic acid, has garnered significant attention in recent years due to its diverse biological activities. This compound exhibits potential antimicrobial, anti-inflammatory, and analgesic properties, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with amino benzoic acid under controlled conditions. Various studies have reported modifications in the synthesis process to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
B. subtilis | 16 |
These findings suggest that the compound could be developed into an antimicrobial agent for therapeutic applications .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in various animal models. A study demonstrated that the compound significantly reduced inflammation in lipopolysaccharide (LPS)-induced mice by decreasing CD4+ T-cell populations while increasing CD4+ regulatory T-cell populations and FoxP3 expression levels . This suggests its potential utility in treating inflammatory conditions.
Analgesic Effects
Analgesic properties have also been attributed to this compound. In a study utilizing the acetic acid-induced writhing test in mice, doses of 60 mg/kg showed a marked reduction in pain response compared to control groups . The analgesic activity is likely linked to its anti-inflammatory effects.
Case Study 1: Efficacy Against Inflammatory Diseases
In a controlled trial involving LPS-induced inflammation in mice, treatment with this compound led to a significant decrease in inflammatory markers. The study highlighted its role in modulating immune responses and suggested its potential as a therapeutic agent for autoimmune diseases .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various derivatives of benzoic acid against common pathogens. It was found that this compound exhibited superior antimicrobial activity compared to other tested compounds, reinforcing its potential as an effective antimicrobial agent .
Properties
Molecular Formula |
C14H10Cl2N2O3 |
---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-6-5-8(7-11(10)16)17-14(21)18-12-4-2-1-3-9(12)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) |
InChI Key |
MROIECGIYKVCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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